tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride
Description
Historical Context and Discovery
The compound emerged from advancements in tropane alkaloid chemistry during the late 20th and early 21st centuries. While naturally occurring tropane alkaloids like atropine and scopolamine were isolated in the 19th century, synthetic derivatives such as this Boc-protected analog gained prominence with the development of modern protecting-group strategies. The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), became a cornerstone in peptide and alkaloid synthesis due to its stability under diverse reaction conditions.
The specific synthesis of tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride was first reported in patent literature and academic journals exploring intramolecular cyclization methods. For example, Pd-catalyzed carboamination reactions enabled efficient construction of the azabicyclo[3.2.1]octane scaffold while preserving stereochemical integrity. The hydrochloride salt form, noted for improved solubility and crystallinity, became standardized in industrial processes.
Significance in Organic and Medicinal Chemistry
This compound addresses two key challenges in drug development:
- Stereochemical Control : The rigid bicyclic framework directs regioselective functionalization, critical for synthesizing enantiopure therapeutics.
- Protecting Group Utility : The Boc group shields the amine during multi-step syntheses, later removed under mild acidic conditions.
Applications include:
Nomenclature and Classification
Systematic IUPAC Name :
tert-Butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride.
Structural Features :
- Bicyclic Core : 8-azabicyclo[3.2.1]octane (tropane skeleton).
- Functional Groups : Boc-protected amine (C₁₂H₂₂N₂O₂) and hydrochloride salt.
Classification :
- Organic Compound : Carbamate-protected tertiary amine.
- Pharmaceutical Intermediate : Non-therapeutic, used in API synthesis.
Stereochemical Variants :
| Configuration | CAS Number | Source |
|---|---|---|
| (1R,3R,5S) | 1149380-69-7 | |
| (1S,5R) | 2411179-93-4 |
Relationship to Tropane Alkaloid Family
The 8-azabicyclo[3.2.1]octane core is central to >300 tropane alkaloids. Key comparisons:
The Boc group in this derivative eliminates the pharmacological activity of natural tropanes, redirecting its utility toward controlled synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJOKGXZZTZLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670499 | |
| Record name | tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403479-18-5 | |
| Record name | tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride is a bicyclic compound notable for its potential biological activities. This compound, characterized by its unique azabicyclo structure, has garnered interest in medicinal chemistry, particularly for its interactions with biological systems.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.31 g/mol
- CAS Number : 847862-26-4
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes within the body. The compound is known to influence several biochemical pathways:
- Receptor Interaction : It has been shown to interact with sigma receptors, which are implicated in various neurological processes and may have implications in pain modulation and neuroprotection .
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular functions.
Biological Activities
Research findings indicate diverse biological activities associated with this compound:
- Antinociceptive Effects : Studies have demonstrated that compounds similar to tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate exhibit pain-relieving properties through modulation of central nervous system pathways.
- Neuroprotective Properties : The compound's interaction with sigma receptors suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .
Case Study 1: Antinociceptive Activity
A study investigated the antinociceptive effects of a related compound in animal models. Results indicated significant pain relief compared to control groups, suggesting the potential for therapeutic applications in pain management.
Case Study 2: Neuroprotection in Models of Neurodegeneration
In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's.
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Key Areas of Investigation :
- Neuropharmacology : The compound's bicyclic structure is similar to known neurotransmitter modulators, which positions it as a candidate for studying neurological disorders.
- Antinociceptive Effects : Preliminary studies indicate that the compound may exhibit pain-relieving properties, warranting further investigation into its mechanism of action .
Synthesis of Derivatives
The compound serves as a building block for synthesizing more complex molecules. Its ability to form derivatives with varied functional groups allows researchers to explore new pharmacophores.
Example Derivatives :
| Derivative Name | Structure | Potential Application |
|---|---|---|
| N-(4-Fluorobenzoyl) derivative | Structure | Anticancer activity |
| Acylated variants | Structure | Antimicrobial properties |
Structure-Activity Relationship (SAR) Studies
Research involving this compound focuses on understanding how modifications affect biological activity. SAR studies help identify which structural features contribute to efficacy and safety profiles.
Case Studies
Several studies highlight the compound's potential applications:
- Neuroprotective Studies :
- Analgesic Activity :
-
Antimicrobial Activity :
- In vitro studies showed that derivatives of this compound displayed antimicrobial activity against various bacterial strains, indicating its utility in developing new antibiotics .
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The table below compares key structural and functional attributes of tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride with analogous compounds:
Key Differences in Functional Groups and Pharmacological Roles
Protective Group Variations :
- The tert-butyl carbamate in the target compound contrasts with Boc (tert-butoxycarbonyl) groups in analogs like 3-Boc-3-azabicyclo[3.2.1]octan-8-one. While both serve as protective moieties, the carbamate in the target compound enhances solubility and metabolic stability in drug candidates .
- The hydroxyl group in tert-butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate enables hydrogen bonding, critical for binding to Ras protein active sites .
Stereochemical Impact: The endo configuration of the target compound ensures optimal spatial alignment for receptor binding, distinguishing it from exo isomers or non-stereospecific analogs .
Biological Targets :
- The target compound is primarily used in opioid receptor antagonist synthesis , whereas diazabicyclo derivatives (e.g., cis-3-Boc-3,8-diazabicyclo[4.2.0]octane) are explored for antipathogenic applications .
Preparation Methods
Starting Material and Intermediate Formation
- The synthesis begins with a bicyclic ketone intermediate, often 3-benzyl-3-azabicyclo[3.2.1]octan-8-one or structurally related compounds.
- Hydroxylamine hydrochloride is reacted with the ketone to form an oxime intermediate.
- Subsequent reduction of the oxime yields the corresponding amine, 3-azabicyclo[3.2.1]octan-8-amine derivative.
Carbamate Formation
- The amine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group.
- This step requires careful control of stoichiometry to avoid excessive Boc2O, which can lead to by-products.
- The reaction is typically carried out in an organic solvent under mild conditions to preserve stereochemistry.
Salt Formation
- The free base carbamate is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This improves compound stability, crystallinity, and facilitates isolation.
- The solid hydrochloride salt is collected, washed (e.g., with n-heptane), and dried under vacuum at 45–50 °C for approximately 20 hours.
Process Optimization and Scale-Up Considerations
The Israeli patent IL283994B2 highlights several challenges in earlier synthetic routes and proposes improvements:
| Issue in Prior Art | Improvement Strategy |
|---|---|
| Need for column chromatography on intermediates | Use of crystallization and selective precipitation to avoid chromatography |
| Requirement for chiral HPLC or SFC separation | Development of stereoselective synthesis routes to minimize chiral separation |
| Excess Boc2O leading to major by-products | Optimized Boc2O dosing and removal procedures to reduce impurities |
These improvements enable the process to be more suitable for technical-scale production, reducing cost and complexity.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxime formation | Ketone + hydroxylamine hydrochloride, solvent (e.g., ethanol), room temp | ~85% | High purity oxime intermediate |
| Reduction to amine | Reducing agent (e.g., catalytic hydrogenation or metal hydride), mild temp | ~90% | Stereochemistry preserved |
| Carbamate formation | Amine + Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | ~88% | Control of Boc2O critical to purity |
| Salt formation and isolation | HCl in organic solvent or aqueous, crystallization, washing with n-heptane, drying | >95% | High purity hydrochloride salt obtained |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | 3-Azabicyclo[3.2.1]octan-8-one oxime | Hydroxylamine hydrochloride, solvent, RT | Oxime intermediate formation |
| 2 | 3-Azabicyclo[3.2.1]octan-8-amine | Reduction (e.g., catalytic hydrogenation) | Amine intermediate |
| 3 | tert-Butyl N-(3-azabicyclo[3.2.1]octan-3-yl)carbamate | Boc2O, base, organic solvent, low temperature | Carbamate protection |
| 4 | tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride | HCl treatment, crystallization, washing, drying | Hydrochloride salt formation and isolation |
Research Findings and Industrial Relevance
- The described methods emphasize stereochemical control and impurity management, crucial for pharmaceutical intermediates.
- The improved process reduces reliance on chromatographic purification and chiral separations, enhancing scalability and cost-effectiveness.
- The hydrochloride salt form offers better handling and stability for downstream applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride, and how can intermediates be optimized?
- Methodological Answer : The compound is synthesized via a multi-step process starting with the functionalization of the 8-azabicyclo[3.2.1]octane scaffold. For example, coupling reactions with tert-butyl carbamate groups are performed under anhydrous conditions using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole hydrate (HOBt) to activate carboxylic acids for amide bond formation . Intermediate purity can be enhanced using column chromatography or recrystallization. Optimization involves adjusting reaction temperatures (e.g., 0°C for sensitive steps) and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms the bicyclic scaffold and tert-butyl group integration (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
- X-ray Crystallography : Resolves stereochemistry for enantiopure forms .
Q. How should storage conditions be optimized to prevent degradation?
- Methodological Answer : Store at 2–8°C in inert atmospheres (argon/nitrogen) to avoid hydrolysis of the carbamate group. Protect from light using amber vials, as UV exposure can degrade the bicyclic core . Pre-packaged desiccants (e.g., silica gel) mitigate moisture-induced instability .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, and how does stereochemistry impact biological activity?
- Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is used to control the stereochemistry at the 3-position. For example, kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) can yield enantiopure intermediates . Stereochemistry critically influences receptor binding; for tropane alkaloid derivatives, the (1R,5S) configuration enhances affinity for muscarinic or σ receptors .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for derivatives of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (logP/logD calculations) to explain discrepancies .
- Receptor Binding Assays : Compare IC50 values across isoforms (e.g., M1 vs. M3 muscarinic receptors) to identify subtype-specific effects .
- In Silico Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding modes and off-target interactions .
Q. What methodologies are effective for identifying and quantifying process-related impurities in pharmaceutical formulations containing this compound?
- Methodological Answer :
- LC-MS/MS : Detects impurities like Trospium Chloride Impurity B (a structural analog) with a limit of detection (LOD) <0.1% .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to profile degradation products (e.g., hydrolyzed carbamate or oxidized bicyclic core) .
- Reference Standards : Use certified pharmaceutical secondary standards (e.g., USP Trospium Related Compound B) for quantitative calibration .
Q. How can the 8-azabicyclo[3.2.1]octane core be functionalized for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Buchwald-Hartwig Amination : Introduce aryl/alkyl groups at the 3-position to modulate lipophilicity .
- Click Chemistry : Attach triazole or tetrazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling .
- Bivalent Ligand Design : Link the scaffold to secondary pharmacophores (e.g., triazole derivatives) to target receptor dimers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
